N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(8-4-1-2-5-8)12-10-13-14-11-15(10)6-3-7-17-11/h8H,1-7H2,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWJJRHNNDWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C3N2CCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide typically involves the cyclization of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides . The reaction conditions are generally mild, and the process can be carried out under ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazine compounds exhibit significant antimicrobial properties. N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide has shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications to the thiadiazine ring can enhance its antimicrobial potency .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further research is ongoing to elucidate its efficacy and safety in vivo.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of triazolo-thiadiazine derivatives. This compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that it can act as an effective insecticide against specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Herbicidal Potential
In addition to its insecticidal properties, this compound has shown potential as a herbicide. Field trials demonstrated its ability to inhibit the growth of common weeds without significantly affecting crop yields .
Material Science
Polymer Applications
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research is being conducted on its use in developing advanced materials with specific functionalities such as self-healing capabilities and improved resistance to environmental degradation .
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains and fungi |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Agricultural Science | Pesticidal Activity | Effective insecticide with low impact on beneficial insects |
| Herbicidal Potential | Inhibits weed growth without harming crops | |
| Material Science | Polymer Applications | Enhances mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with various receptors is crucial for its biological activity .
Comparison with Similar Compounds
Structural Features
The triazolo-thiazine/thiadiazole scaffold is a common structural motif in medicinal chemistry due to its bioisosteric versatility. Key analogs and their substituents are compared below:
Key Observations :
Activity Trends :
Biological Activity
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 280.36 g/mol. The compound features a triazolo-thiazine core structure that is significant in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that derivatives of triazolo-thiazines exhibit significant anticancer properties. A study evaluated several derivatives against human lung cancer (A-549) and breast cancer (Bcap-37) cell lines using the MTT assay. The results showed that certain derivatives had IC50 values as low as 8.26 μg/mL against Bcap-37 cells, indicating potent cytotoxicity (Table 1) .
| Compound | IC50 (A-549) | IC50 (Bcap-37) |
|---|---|---|
| 4g | 22.58 μg/mL | 19.41 μg/mL |
| 5g | 8.26 μg/mL | 9.30 μg/mL |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazolo-thiazine derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. The structure–activity relationship (SAR) studies suggest that modifications to the triazole and thiazine rings can enhance antimicrobial activity .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory and analgesic effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators involved in pain pathways .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it exhibits inhibitory activity against carbonic anhydrase and cholinesterase enzymes, which are important targets in treating conditions like glaucoma and Alzheimer's disease .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of triazolo-thiazine derivatives and tested their antitumor efficacy in vitro. The findings indicated that compounds with specific substitutions on the thiazine ring exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazolo-thiazine derivatives against both Gram-positive and Gram-negative bacteria. The results highlighted a few derivatives that showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide, and how can purity be ensured?
- Methodological Answer : The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides with cyclopentanecarboxylic acid derivatives, followed by cyclization. Key steps include:
- Use of acetonitrile or DMF as solvents for high-yield cyclization .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .
- Structural validation via - and -NMR to confirm regioselectivity and eliminate byproducts .
Q. How can researchers validate the molecular structure of this compound and its intermediates?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and confirm bicyclic core geometry (e.g., triazolothiazine ring planarity) .
- Spectroscopy : -NMR for proton environments (e.g., cyclopentane CH groups at δ 1.5–2.5 ppm; triazole protons at δ 8.0–9.0 ppm) and -NMR for carbonyl carbons (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are recommended to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- SwissADME : Predict lipophilicity (LogP), solubility (LogS), and drug-likeness via BOILED-Egg model. Compare with reference drugs (e.g., celecoxib for COX-2 inhibition) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., GSK-3β or kinases). Focus on triazolothiazine interactions with catalytic lysine residues .
- MD simulations : Validate stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
Q. How can salt formation improve the solubility and bioavailability of this compound?
- Methodological Answer :
- Counterion selection : Test inorganic (HCl, Na) and organic (tromethamine, lysine) salts. Prioritize sodium salts for aqueous solubility enhancement .
- Characterization : Use DSC/TGA to confirm salt stability (decomposition >200°C) and PXRD to detect polymorphic changes .
- In vitro testing : Compare solubility of free acid vs. salts in PBS (pH 7.4) and simulated gastric fluid .
Q. How should researchers address contradictions in reported biological activity data for triazolothiazine derivatives?
- Methodological Answer :
- Control standardization : Include celecoxib or known kinase inhibitors as positive controls to calibrate assays (e.g., IC values) .
- SAR analysis : Systematically vary substituents (e.g., cyclopentane vs. phenyl groups) to isolate pharmacophore contributions .
- Assay replication : Validate results across multiple models (e.g., enzyme inhibition, cell viability, murine xenografts) .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating this compound’s antitumor potential?
- Methodological Answer :
- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 μM to identify primary targets .
- Apoptosis assays : Use Annexin V/PI staining in HCT-116 or HeLa cells post-treatment (IC ± SEM) .
- Cytotoxicity : Compare selectivity via MTT assays on cancerous vs. normal cells (e.g., LO2 hepatocytes) .
Q. How can researchers optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- DoE optimization : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH) using a 3 factorial design .
- Byproduct tracking : Monitor intermediates via TLC (R values) and LC-MS to identify side reactions (e.g., over-cyclization) .
- Green chemistry : Substitute DMF with Cyrene™ or 2-MeTHF to improve sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
